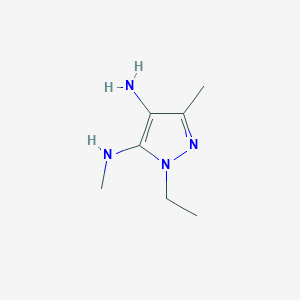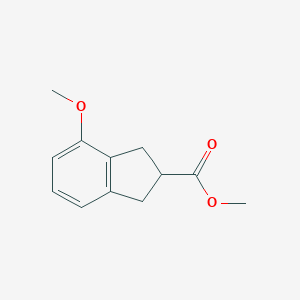
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate, also known as MMIC, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. MMIC is a member of the indene family and is classified as an ester. Its chemical formula is C12H14O4, and its molecular weight is 222.24 g/mol.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have anti-inflammatory and anti-cancer properties. In materials science, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been used as a starting material for the synthesis of other indene derivatives.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood. However, it is believed that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate exerts its biological effects by modulating various signaling pathways in cells. For example, Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate has anti-tumor activity and can reduce the severity of inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in lab experiments is its relatively simple synthesis method. However, the low yield of this synthesis method can make it challenging to obtain large quantities of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. Additionally, the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate is not well understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate. One area of research could be to further investigate the mechanism of action of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate and identify its molecular targets. Another area of research could be to explore the potential applications of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate in drug development and materials science. Additionally, future studies could focus on optimizing the synthesis method of Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate to improve its yield and purity.
Métodos De Síntesis
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate can be synthesized through a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with methanol and sulfuric acid. The resulting product is then purified through recrystallization. The yield of this synthesis method is typically around 50%.
Propiedades
IUPAC Name |
methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-11-5-3-4-8-6-9(7-10(8)11)12(13)15-2/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNXBUIKAOQJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437500 |
Source


|
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163456-61-9 |
Source


|
| Record name | Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

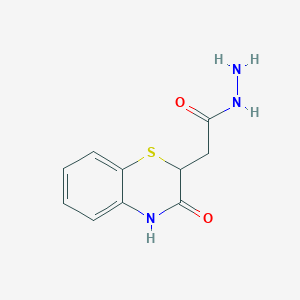

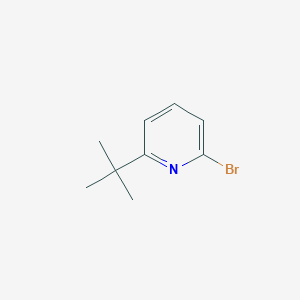
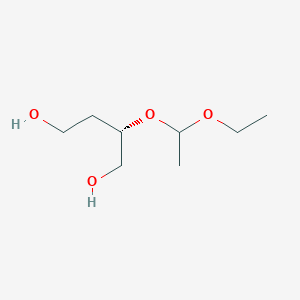
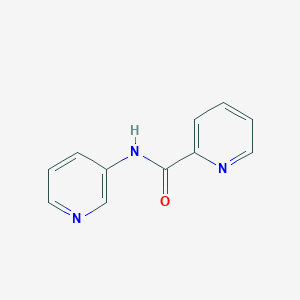
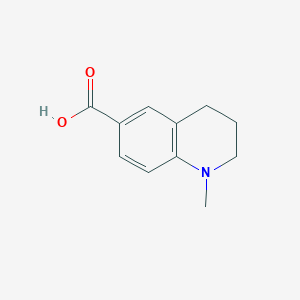
![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)


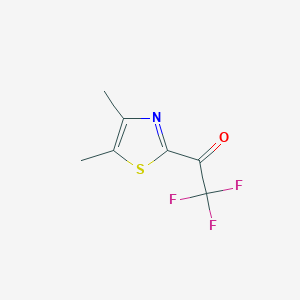
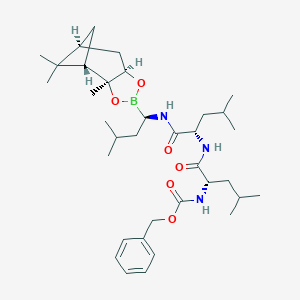
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)
